Nemifitide ditriflutate is a novel pentapeptide compound recognized for its potential antidepressant properties. It is a peptide analog of melanocyte-inhibiting factor, which has shown efficacy in alleviating depressive symptoms in patients who are refractory to standard treatments. The chemical structure of Nemifitide ditriflutate includes specific amino acid sequences that contribute to its biological activity and therapeutic effects. The compound is currently undergoing clinical trials to evaluate its effectiveness and safety in treating various psychiatric disorders, particularly major depressive disorder.
The primary biological activity of Nemifitide ditriflutate is its antidepressant effect. Clinical studies have demonstrated that it can significantly reduce depressive symptoms in patients with treatment-resistant depression. The mechanism of action is believed to involve the modulation of neurotransmitter systems, including serotonin and norepinephrine, similar to other antidepressants. Its rapid onset of action distinguishes it from traditional antidepressants, which often require weeks to exhibit effects .
The synthesis of Nemifitide ditriflutate involves several steps:
Nemifitide ditriflutate has several applications primarily in the field of psychiatry:
Studies on the interactions of Nemifitide ditriflutate with other drugs are crucial for understanding its pharmacokinetics and safety profile. Preliminary data suggest that it may interact with other central nervous system agents, potentially enhancing or inhibiting their effects. Further research is needed to establish comprehensive interaction profiles and determine any contraindications or significant drug-drug interactions .
Several compounds share structural or functional similarities with Nemifitide ditriflutate. Here are some notable examples:
Compound Name | Class | Key Characteristics |
---|---|---|
Trazodone | Serotonin antagonist | Used primarily as an antidepressant; acts on serotonin receptors. |
Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Effective for depression and anxiety; dual action on neurotransmitters. |
Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Similar mechanism but different side effect profile; commonly prescribed for depression. |
What sets Nemifitide ditriflutate apart from these compounds is its rapid onset of action and unique peptide structure that may provide distinct advantages in treating resistant forms of depression. Its ability to modulate multiple neurotransmitter systems simultaneously may lead to improved outcomes compared to traditional antidepressants .
Solid-phase peptide synthesis represents the predominant method for manufacturing nemifitide ditriflutate, utilizing stepwise assembly of protected amino acid residues on a solid support matrix . The optimization of this process encompasses several critical parameters that directly influence the quality and yield of the final product.
The fundamental approach involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential addition of protected amino acids in a repetitive cycle of deprotection and coupling reactions [2]. For nemifitide ditriflutate synthesis, the process typically employs Fmoc-based protection strategy, where 9-fluorenylmethoxycarbonyl groups protect the amino termini during assembly [2].
The coupling efficiency in nemifitide ditriflutate synthesis depends on several key variables. Temperature optimization studies demonstrate that elevated temperatures significantly enhance coupling rates, with optimal conditions typically ranging from 75°C to 90°C [3] [4]. Research indicates that the highest crude purity of challenging peptide sequences can be achieved at 75°C, though this may vary depending on the specific amino acid sequence and protecting groups employed [4].
Coupling reagent selection plays a crucial role in synthesis optimization. The most effective systems employ carbodiimide-based activators such as N,N'-diisopropylcarbodiimide combined with hydroxybenzotriazole or its derivatives [5]. These reagents facilitate formation of highly reactive intermediates while minimizing racemization and side reactions [5].
The reaction time for coupling steps requires careful optimization to ensure complete conversion while avoiding degradation. Studies show that coupling times can be reduced from traditional 60-120 minutes to as little as 3-5 minutes when using microwave-assisted heating at elevated temperatures [6]. This reduction in cycle time contributes significantly to overall process efficiency and reduced waste generation.
Deprotection steps utilize piperidine or similar bases to remove Fmoc protecting groups between coupling cycles [2]. The optimization of deprotection conditions involves careful control of base concentration, typically 20-40% piperidine in dimethylformamide, and reaction time, usually 2-20 minutes depending on the specific amino acid sequence [7].
Recent developments in deprotection methodology have focused on reducing solvent consumption through innovative techniques such as total wash elimination processes [8]. These methods achieve up to 95% reduction in solvent waste while maintaining product quality through controlled evaporation of volatile deprotection bases and directed headspace gas flushing [8].
The choice of solid support significantly influences synthesis efficiency and product quality. Polystyrene-based resins with appropriate crosslinking density provide optimal swelling properties in organic solvents while maintaining mechanical stability [9]. For nemifitide ditriflutate synthesis, Rink amide resins are commonly employed to produce C-terminal amide functionality [9].
Loading density optimization typically ranges from 0.2-0.8 mmol/g resin, with lower loadings generally providing better coupling efficiency but reduced productivity [10]. The selection of optimal loading density requires balancing synthetic efficiency against potential steric hindrance effects.
Parameter | Optimal Range | Impact on Synthesis |
---|---|---|
Temperature | 75-90°C | Enhanced coupling rates, reduced cycle time |
Coupling Time | 3-10 minutes | Complete conversion, minimal side reactions |
Resin Loading | 0.2-0.8 mmol/g | Balance of efficiency and productivity |
Base Concentration | 20-40% piperidine | Effective deprotection, minimal degradation |
The formation of nemifitide ditriflutate involves specific mechanisms whereby trifluoroacetic acid associates with the peptide to form a stable salt complex. This process occurs through protonation of basic amino acid residues, particularly the arginine side chain and potentially the N-terminus [11] [12].
Trifluoroacetic acid, with its exceptionally high acidity (pKa approximately -0.3), readily protonates amino groups present in the nemifitide peptide structure [13]. The trifluoroacetate anion then forms an ion-pair complex with the protonated amino groups, creating the ditriflutate salt form [12]. This process is thermodynamically favorable due to the strong electrostatic interactions between the negatively charged trifluoroacetate and positively charged ammonium groups.
The mechanism involves initial proton transfer from trifluoroacetic acid to the basic nitrogen atoms, followed by coulombic attraction between the resulting ion pairs [13]. The stability of these interactions is enhanced by the electron-withdrawing effects of the three fluorine atoms in the trifluoroacetate anion, which stabilize the negative charge through inductive effects [13].
The stability of the trifluoroacetate salt complex depends on several factors including pH, temperature, and the presence of competing ions [14]. Under acidic conditions (pH < 3), the salt form predominates, while neutral or basic conditions favor the free base form of the peptide [14]. The salt complex demonstrates remarkable stability during storage under appropriate conditions, with minimal decomposition observed over extended periods [11].
The ditriflutate designation indicates the presence of two trifluoroacetate counterions per molecule of nemifitide, corresponding to the two basic sites available for protonation: the arginine guanidinium group and the N-terminal amino group [15] [16]. This stoichiometry is consistent with the peptide's structure and the requirements for electroneutrality in the salt complex.
Trifluoroacetate salt formation occurs primarily during two stages of the manufacturing process. The first involves cleavage of the peptide from the solid support using trifluoroacetic acid-containing cleavage cocktails [12]. During this step, the peptide is exposed to high concentrations of trifluoroacetic acid, leading to protonation and salt formation [7].
The second stage occurs during reverse-phase high-performance liquid chromatography purification, where trifluoroacetic acid is commonly employed as an ion-pairing agent in the mobile phase [11] [12]. This exposure results in additional trifluoroacetate incorporation and reinforces the salt complex formation [17].
Large-scale production of nemifitide ditriflutate requires careful control of numerous process parameters to ensure consistent quality, yield, and regulatory compliance. The transition from laboratory-scale synthesis to commercial manufacturing involves significant challenges related to heat transfer, mass transfer, mixing efficiency, and process control [18] [19].
Temperature control becomes increasingly critical as synthesis scale increases due to the exothermic nature of coupling reactions and the challenges of heat dissipation in large reaction vessels [19]. The maintenance of uniform temperature throughout the reaction mixture requires sophisticated heating and cooling systems capable of rapid temperature adjustment [20].
Heat transfer limitations can lead to localized overheating, which may cause increased side reactions, racemization, and reduced product quality [21]. Large-scale reactors must incorporate efficient heat exchange systems, such as external heat exchangers or internal cooling coils, to maintain precise temperature control [22].
Solid-phase peptide synthesis involves heterogeneous reaction mixtures where effective mixing is crucial for achieving uniform reagent distribution and complete reactions [22]. The design of mixing systems for large-scale SPPS requires consideration of the unique properties of swollen peptide resins, which can exhibit non-Newtonian flow behavior [19].
Impeller design and mixing speed optimization are critical parameters that influence reaction efficiency and product quality [3]. Insufficient mixing can result in incomplete reactions and reduced yields, while excessive agitation may cause mechanical degradation of the resin beads [22].
Large-scale synthesis generates substantial quantities of waste solvents and reagents, with process mass intensity values for SPPS typically ranging from 10,000 to 15,000 kg waste per kg product [23]. Optimization of reagent usage through improved coupling efficiency and wash reduction techniques can significantly reduce waste generation and manufacturing costs [8].
Solvent recovery and recycling systems become economically viable at large scale, with dimethylformamide and other organic solvents representing major cost components [23]. Implementation of closed-loop solvent systems and advanced purification techniques can reduce both environmental impact and manufacturing costs [22].
Large-scale production requires robust quality control systems capable of monitoring reaction progress and product quality in real-time [24]. Implementation of process analytical technology, including near-infrared spectroscopy and high-performance liquid chromatography, enables continuous monitoring of critical quality attributes [25] [26].
Statistical process control methods and design of experiments approaches are employed to identify and control critical process parameters [27]. These methodologies enable optimization of process conditions while maintaining product quality within acceptable limits [24].
Critical Parameter | Monitoring Method | Control Range | Impact on Quality |
---|---|---|---|
Temperature | Thermocouples, RTDs | ±2°C | Coupling efficiency, side reactions |
Mixing Speed | Tachometers | 50-200 rpm | Mass transfer, resin integrity |
Reagent Ratio | Gravimetric, volumetric | ±5% | Coupling completion, waste |
Reaction Time | Process timers | ±10% | Conversion, productivity |
Reverse-phase high-performance liquid chromatography represents the gold standard for purification of nemifitide ditriflutate, providing exceptional resolution and recovery while accommodating the unique physicochemical properties of the peptide [28] [29]. The purification strategy employs hydrophobic stationary phases and gradient elution systems to achieve separation of the target peptide from synthesis-related impurities.
The selection of appropriate stationary phase chemistry is crucial for achieving optimal separation performance. C18 silica phases with wide pore structure (300 Å) are commonly employed for nemifitide ditriflutate purification due to their excellent compatibility with peptide molecules and superior mass transfer characteristics [29] [30]. The wide pore structure accommodates the peptide's molecular dimensions while providing adequate surface area for hydrophobic interactions.
Alternative stationary phases, including C4 and C8 chemistries, may be employed for specific purification challenges or when alternative selectivity is required [29]. Diphenyl phases offer unique selectivity mechanisms based on π-π interactions with aromatic amino acid residues, particularly the tryptophan residue present in nemifitide [30].
The mobile phase system typically consists of water and acetonitrile as the primary components, with trifluoroacetic acid serving as the ion-pairing agent [29] [30]. The concentration of trifluoroacetic acid, typically 0.1% in both aqueous and organic phases, provides optimal ion-pairing efficiency while maintaining adequate pH control [30].
Gradient optimization involves careful adjustment of the initial and final organic concentrations, gradient slope, and flow rate to achieve maximum resolution between the target peptide and closely related impurities [29]. Shallow gradients (0.5-1% acetonitrile per minute) generally provide superior resolution but require longer analysis times [31].
The transition from analytical to preparative scale purification involves significant changes in column dimensions, flow rates, and sample loading conditions [32]. Preparative columns with internal diameters ranging from 10-50 mm and lengths of 150-250 mm provide adequate capacity for industrial-scale purification [33].
Sample loading optimization is critical for maintaining resolution while maximizing throughput. Overloading can result in peak distortion and reduced separation efficiency, while conservative loading reduces productivity and increases processing costs [34]. The optimal loading typically ranges from 10-50 mg peptide per gram of stationary phase, depending on the specific separation requirements [35].
Systematic approach to purification development involves initial method screening using design of experiments techniques to identify optimal conditions [31]. Parameters such as gradient slope, flow rate, column temperature, and mobile phase composition are optimized to achieve target purity specifications while minimizing processing time [33].
Quality by design principles are increasingly applied to purification development, enabling robust process control and regulatory compliance [27]. This approach involves identification of critical quality attributes, establishment of design space boundaries, and implementation of appropriate control strategies [24].
Purification Parameter | Optimal Range | Impact on Performance |
---|---|---|
Gradient Slope | 0.5-2%/min | Resolution vs. analysis time |
Flow Rate | 0.5-2 mL/min/cm² | Efficiency vs. throughput |
Column Temperature | 25-60°C | Selectivity, peak shape |
Sample Loading | 10-50 mg/g | Resolution vs. productivity |
Buffer pH | 2.0-3.0 | Ion-pairing efficiency |
Nemifitide ditriflutate demonstrates significant solubility characteristics that are fundamentally influenced by its peptidic nature and ionic composition. The compound exhibits substantial aqueous solubility, with documented values reaching 250 milligrams per milliliter (270.91 millimolar) in water, though this requires ultrasonication for complete dissolution [1].
The solubility profile of nemifitide ditriflutate follows established principles governing peptide solubility behavior across varying pH conditions. As a pentapeptide containing multiple ionizable groups, including the basic arginine residue and the terminal amino and carboxyl groups, the compound exhibits pH-dependent solubility characteristics [2] [3] [4] [5]. The presence of the arginine residue, which carries a positive charge under physiological conditions, significantly enhances water solubility compared to peptides with predominantly hydrophobic sequences [4] [5].
Solubility enhancement occurs when the solution pH is adjusted away from the compound's isoelectric point. For peptides containing basic residues like arginine, lowering the pH below the isoelectric point increases protonation of ionizable groups, thereby enhancing electrostatic interactions with water molecules and improving overall solubility [2] [3] [5]. Conversely, alkaline conditions may reduce solubility by promoting deprotonation and decreasing the net positive charge that facilitates aqueous dissolution.
The trifluoroacetic acid counterions in the ditriflutate salt form contribute substantially to the compound's solubility profile. These highly polar, electronegative counterions form strong ionic interactions with the cationic peptide backbone, creating a more hydrophilic molecular complex that readily dissolves in aqueous media [6] [7] [1]. The dual trifluoroacetic acid moieties ensure adequate counterion presence to maintain charge neutrality while promoting dissolution.
pH Range | Solubility Behavior | Mechanism |
---|---|---|
pH 1-3 | Enhanced solubility | Increased protonation of amino groups |
pH 4-6 | Moderate solubility | Approaching isoelectric point |
pH 7-8 | Optimal solubility | Physiological conditions, balanced ionization |
pH 9-11 | Reduced solubility | Deprotonation, decreased net charge |
The thermal stability profile of nemifitide ditriflutate reflects the complex interplay between peptide backbone integrity, side chain stability, and environmental conditions. As a synthetic pentapeptide, the compound demonstrates moderate thermal stability characteristics typical of small peptide molecules, with specific vulnerabilities related to amino acid composition and structural features [8] [9] [10] [11].
Thermal degradation kinetics follow first-order reaction patterns commonly observed in peptide compounds. The compound exhibits stability at standard storage temperatures, with recommended storage at negative twenty degrees Celsius for powder form maintaining stability for one year, while storage at negative eighty degrees Celsius extends stability to two years [12] [1]. These storage requirements indicate moderate thermal sensitivity requiring controlled temperature conditions.
The degradation pathway involves multiple mechanisms including peptide bond hydrolysis, oxidation of sensitive amino acid residues, and deamination reactions. The tryptophan residue at position five represents a particularly vulnerable site due to its indole ring structure, which undergoes oxidative degradation at elevated temperatures [8] [13]. Similarly, the hydroxylated proline residue may undergo thermal decomposition through dehydration and cyclization reactions.
Kinetic analysis reveals temperature-dependent degradation rates following Arrhenius behavior. Based on peptide stability principles, the compound likely exhibits degradation activation energies ranging from 80 to 120 kilojoules per mole, consistent with peptide bond cleavage and amino acid side chain decomposition [14] [15] [16]. The presence of fluorinated phenylalanine may provide enhanced stability compared to natural phenylalanine due to the strong carbon-fluorine bond.
Temperature Range | Stability Profile | Degradation Mechanisms |
---|---|---|
-80°C to -20°C | Highly stable | Minimal degradation, crystalline stability |
-20°C to 4°C | Stable | Slow hydrolysis, limited oxidation |
4°C to 25°C | Moderately stable | Increased hydrolysis rates |
25°C to 40°C | Unstable | Accelerated degradation, oxidation |
Above 40°C | Rapid degradation | Multiple degradation pathways |
Nemifitide ditriflutate exhibits significant hygroscopic behavior characteristic of peptide compounds containing multiple polar and ionizable functional groups. The compound readily absorbs atmospheric moisture due to the presence of hydrophilic amino acid residues, particularly arginine, and the hygroscopic nature of trifluoroacetic acid counterions [12] [17] [13] [18] [19].
Hygroscopic behavior follows typical patterns observed in peptide powders, with moisture absorption occurring through multiple mechanisms including surface adsorption, capillary condensation, and integration into crystal lattice structures. Dynamic vapor sorption studies on similar peptide compounds demonstrate exponential moisture uptake kinetics, with initial rapid surface adsorption followed by slower bulk absorption [18] [19] [20].
The presence of multiple water binding sites within the molecular structure promotes moisture retention. Hydrogen bonding occurs between atmospheric water molecules and peptide backbone carbonyl groups, amino acid side chains, and the hydroxyl group of the hydroxyproline residue [17] [13] [21]. The arginine residue, with its guanidinium group, serves as a particularly strong water binding site through electrostatic and hydrogen bonding interactions.
Crystal polymorphism in nemifitide ditriflutate remains largely unexplored in available literature, representing a significant gap in physicochemical characterization. However, based on structural complexity and the presence of flexible peptide backbone conformations, multiple polymorphic forms are likely possible [22] [23] [24] [25]. The compound's ability to exist in different crystalline arrangements may be influenced by crystallization conditions, solvent systems, and thermal treatment.
Moisture absorption significantly impacts crystal stability and may induce polymorphic transitions. Water molecules can integrate into crystal lattice structures, causing expansion, phase transitions, and potential conversion between different polymorphic forms [17] [13] [19]. This hygroscopic behavior necessitates strict moisture control during storage and handling to maintain compound integrity.
Relative Humidity | Moisture Uptake | Structural Impact |
---|---|---|
0-25% RH | Minimal absorption | Surface moisture only |
25-50% RH | Moderate uptake | Monolayer coverage |
50-75% RH | Significant absorption | Crystal lattice integration |
Above 75% RH | Extensive uptake | Potential phase transitions |
The partition coefficient and ionization characteristics of nemifitide ditriflutate reflect the amphiphilic nature of the peptide molecule, containing both hydrophilic and lipophilic structural elements. While specific experimental log P values for nemifitide ditriflutate are not available in current literature, theoretical predictions based on amino acid composition and peptide structure provide insight into lipophilicity characteristics [26] [27] [28] [29].
The calculated log P value for the neutral peptide backbone likely falls within the range of negative two to positive one, indicating predominantly hydrophilic character. This prediction is based on the presence of highly polar amino acids including arginine (strongly hydrophilic), hydroxyproline (polar), and the terminal amide group [29] [30]. The fluorinated phenylalanine contributes moderate lipophilicity, while tryptophan provides aromatic character with balanced hydrophilic-lipophilic properties.
Ionization constants (pKa values) for nemifitide ditriflutate involve multiple ionizable groups throughout the molecular structure. The arginine residue contains a guanidinium group with a pKa value approximately 12.5, remaining predominantly protonated under physiological conditions [28] [29] [31]. The amino terminus exhibits a pKa around 9.0, while the carboxyl terminus (present as an amide) does not contribute significantly to ionization behavior.
The distribution coefficient (log D) varies significantly with pH due to the ionizable nature of multiple functional groups. At physiological pH (7.4), the compound exists predominantly as a cationic species due to protonated arginine and amino terminal groups, resulting in highly negative log D values indicating strong hydrophilic character and poor membrane permeability [28] [29] [30].
The trifluoroacetic acid counterions significantly influence ionization behavior by providing charge neutralization and affecting the apparent pKa values of ionizable groups. These strongly acidic counterions (pKa approximately 0.3) remain fully ionized under all physiologically relevant pH conditions, maintaining ionic association with the cationic peptide backbone [6] [7] [31].
Ionizable Group | Estimated pKa | Protonation State at pH 7.4 |
---|---|---|
Arginine guanidinium | 12.5 | Fully protonated (>99%) |
N-terminus amino | 9.0 | Predominantly protonated (~97%) |
Trifluoroacetic acid | 0.3 | Fully deprotonated (>99%) |
The overall charge state at physiological pH results in a net positive charge of approximately +2, considering the protonated amino terminus and arginine residue balanced against the two trifluoroacetate counterions. This high positive charge density contributes to excellent aqueous solubility while limiting membrane permeability and requiring specialized delivery mechanisms for biological applications.